molecular formula C12H7NO2 B6258590 10H-chromeno[3,2-c]pyridin-10-one CAS No. 54629-30-0

10H-chromeno[3,2-c]pyridin-10-one

Cat. No.: B6258590
CAS No.: 54629-30-0
M. Wt: 197.19 g/mol
InChI Key: FQBZYKCEPGMXSU-UHFFFAOYSA-N
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Description

10H-chromeno[3,2-c]pyridin-10-one is a heterocyclic compound that belongs to the class of chromeno-pyridines It is characterized by a fused ring system consisting of a chromene moiety and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-chromeno[3,2-c]pyridin-10-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-hydroxyacetophenone with 2-aminopyridine in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromene or pyridine rings are replaced by other groups. Typical reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has shown its potential as a lead compound for developing drugs targeting neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to inhibit enzymes like monoamine oxidase.

    Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 10H-chromeno[3,2-c]pyridin-10-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibitory effect on monoamine oxidase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    Chromeno[3,2-c]pyridine derivatives: These compounds share a similar fused ring system but may differ in the substituents attached to the rings.

    Coumarin derivatives: These compounds have a similar chromene moiety but lack the pyridine ring.

Uniqueness: 10H-chromeno[3,2-c]pyridin-10-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

54629-30-0

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

chromeno[3,2-c]pyridin-10-one

InChI

InChI=1S/C12H7NO2/c14-12-8-3-1-2-4-10(8)15-11-5-6-13-7-9(11)12/h1-7H

InChI Key

FQBZYKCEPGMXSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CN=C3

Purity

95

Origin of Product

United States

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